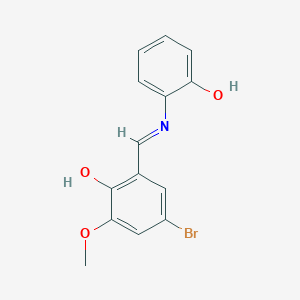

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol

説明

(E)-4-Bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol is a Schiff base characterized by a bromine substituent at position 4, a methoxy group at position 6, and an imine (-C=N-) linkage to a 2-hydroxyphenyl group. Schiff bases are renowned for their versatility in coordination chemistry, biological activity, and optoelectronic applications .

特性

IUPAC Name |

4-bromo-2-[(2-hydroxyphenyl)iminomethyl]-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3/c1-19-13-7-10(15)6-9(14(13)18)8-16-11-4-2-3-5-12(11)17/h2-8,17-18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEZZOHHRFIFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol typically involves the condensation reaction between 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 2-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The azomethine group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its antimicrobial and antioxidant activities.

Medicine: Potential use in drug development due to its biological activities.

Industry: Applications in the development of sensors and materials with specific optical properties[][4].

作用機序

The mechanism of action of (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol involves its interaction with various molecular targets. The azomethine group can participate in coordination with metal ions, forming stable complexes. These complexes can exhibit unique catalytic, magnetic, or optical properties. Additionally, the phenolic hydroxyl group can engage in hydrogen bonding and redox reactions, contributing to the compound’s biological activities .

類似化合物との比較

Substituent Effects on Molecular Properties

Key Observations :

Spectroscopic and Computational Comparisons

- IR and NMR : All analogs show imine C=N stretches (~1600–1620 cm⁻¹), but bromine induces downfield shifts in ¹H NMR due to its electronegativity .

- DFT Studies: HOMO-LUMO Gaps: Bromine-containing compounds exhibit lower gaps (~3.5 eV) than chlorine analogs (~4.2 eV), indicating higher reactivity . Molecular Electrostatic Potential (MEP): Bromine creates localized negative regions, enhancing interactions with electrophiles .

Antioxidant Activity

| Compound | DPPH IC₅₀ (μM) | β-Carotene Bleaching Inhibition (%) |

|---|---|---|

| Target Compound | Not reported | Not reported |

| Compound I (H at position 4) | 12.3 | 85.2 |

| Compound II (meta-OH) | 18.7 | 72.4 |

| Compound III (para-OH) | 24.5 | 65.8 |

| BHT (Standard) | 45.0 | 70.0 |

The absence of bromine in Compound I correlates with superior radical scavenging, suggesting electron-donating groups enhance antioxidant activity .

Fluorescence and Coordination Chemistry

- BHMMP: A benzothiazole-containing Schiff base acts as an Al³⁺ probe with a 50-fold fluorescence enhancement. The target compound lacks a fluorophore but could coordinate metals via imine and phenolic O-H groups .

- Tin(IV) Complexes : Analogous Schiff bases form six-coordinate complexes, stabilizing metals in high oxidation states .

生物活性

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol is a Schiff base compound notable for its diverse biological activities. Characterized by an azomethine group, this compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including cancer and infections.

- Molecular Formula : C14H12BrNO3

- Molecular Weight : 322.158 g/mol

- CAS Number : 1912457-33-0

The compound features a bromine atom and a methoxy group, which influence its reactivity and biological interactions. Its synthesis typically involves the condensation of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with 2-aminophenol in ethanol under reflux conditions .

Anticancer Properties

Research has indicated that Schiff bases, including (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol, exhibit significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes .

Table 1: Anticancer Activity of Schiff Bases

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol | HeLa | 15 | DNA intercalation |

| Other Schiff Bases | MCF-7 | 20 | Topoisomerase inhibition |

Antibacterial and Antifungal Activities

The compound also demonstrates antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Table 2: Antimicrobial Activity of (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungistatic |

Study on Anticancer Activity

In a controlled laboratory setting, (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol was tested against several cancer cell lines, including HeLa and MCF-7. The results showed a dose-dependent response, with significant cell death observed at concentrations above 10 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases .

Study on Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against common pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The study concluded that the compound's mechanism involved disruption of cell wall integrity and interference with metabolic pathways essential for microbial survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。